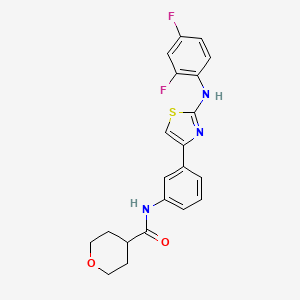

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O2S/c22-15-4-5-18(17(23)11-15)25-21-26-19(12-29-21)14-2-1-3-16(10-14)24-20(27)13-6-8-28-9-7-13/h1-5,10-13H,6-9H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYYDOMSGAWSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the condensation of α-haloketones with thioamides.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

Coupling with the Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring using a Suzuki-Miyaura coupling reaction.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction.

Final Coupling: The final step involves coupling the tetrahydropyran derivative with the thiazole-phenyl intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can occur at the difluorophenyl group.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated products.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in tumor growth has been highlighted as a key factor in its anticancer efficacy.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, suggesting that it can be developed into a therapeutic agent for treating infections caused by resistant strains . The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators in various cellular models . This makes it a candidate for developing treatments for chronic inflammatory conditions.

Development of Advanced Materials

The unique structural characteristics of this compound allow its use in materials science. It can serve as a precursor for synthesizing novel polymers and composites with enhanced electronic and optical properties. For instance, modifications to the compound's structure may lead to materials suitable for organic electronics or photonic applications .

Nanotechnology Applications

In nanotechnology, derivatives of this compound have been explored for their potential use in drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles made from this compound could enhance bioavailability and targeted delivery to specific tissues or cells . This application is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects while maximizing therapeutic efficacy.

Synthesis of Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various industrial chemicals. Its functional groups allow for diverse chemical reactions, making it a versatile building block in organic synthesis. The optimization of synthetic routes involving this compound can lead to more efficient production processes in industrial settings.

Environmental Applications

Recent studies have explored the environmental applications of thiazole derivatives, including their potential use in remediation processes. The compound's ability to interact with pollutants suggests that it could be utilized in developing materials for environmental cleanup or as agents that facilitate the degradation of hazardous substances .

Case Study 1: Anticancer Research

A research team evaluated the anticancer effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. These findings support further investigation into its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable reduction in bacterial growth at low concentrations, indicating its potential as a new treatment option for resistant infections .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with enzyme active sites, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. The tetrahydropyran ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine :

- Pyran vs. Morpholine :

Physicochemical Properties

Note: The target compound’s balance of lipophilicity and hydrogen-bonding capacity may optimize membrane permeability and target engagement .

Patent Landscape and Functional Analogues

- Compounds : Piperazine-linked pyran derivatives emphasize trifluoromethylphenyl groups for enhanced receptor affinity, suggesting the target compound’s difluorophenyl group may trade potency for metabolic stability .

- Compound (1346902-54-2) : Shares the pyran-4-carboxamide motif but incorporates a triazolylphenylthio group, indicating divergent applications (e.g., antiviral vs. herbicide) .

Biological Activity

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a thiazole ring and a difluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 401.4 g/mol .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial and anticancer activities. Specifically, derivatives of thiazole compounds have shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis, suggesting potential antitubercular properties . Moreover, studies have indicated that these compounds may also possess anti-inflammatory and analgesic effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have demonstrated that similar compounds can inhibit key enzymes involved in bacterial biosynthesis pathways, which may indicate that this compound shares similar mechanisms . Additionally, the presence of the thiazole ring is crucial for its biological activity, as it is known to participate in various biochemical interactions.

Case Study: Antitubercular Activity

A study focused on the development of 2,4-diaminothiazole derivatives highlighted their significant potency against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The lead compound from this series demonstrated the ability to penetrate the blood-brain barrier and showed efficacy in an animal model . This underscores the potential for thiazole-containing compounds in treating resistant infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Structure | Antitubercular | High activity against resistant strains |

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Structure | Antimicrobial | Selective over eukaryotic cells |

| Substituted indole derivatives | Structure | Antiviral, anticancer | Broad spectrum activity |

This table illustrates the diversity within this class of molecules while emphasizing the unique structural aspects of this compound that may contribute to its distinct biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.